![molecular formula C13H18ClN3O2 B13053881 Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate](/img/structure/B13053881.png)
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate is a synthetic organic compound belonging to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrido[4,3-D]pyrimidine core, which is a fused bicyclic ring system containing nitrogen atoms
准备方法
The synthesis of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrido[4,3-D]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the chloro substituent is often accomplished via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride. The final step involves esterification to introduce the ethyl butanoate moiety, typically using reagents like ethanol and a suitable acid catalyst.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a useful building block for the development of new materials and catalysts.
Biology: This compound can be used in the study of biological processes involving heterocyclic compounds. It may serve as a probe or ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing. It may exhibit pharmacological activity, making it a candidate for drug development.
Industry: Its chemical properties make it suitable for use in various industrial applications, including the production of specialty chemicals and agrochemicals.
作用机制
The mechanism of action of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the pyrido[4,3-D]pyrimidine core suggests potential interactions with nucleic acids or proteins, which could influence biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate can be compared with other similar compounds, such as:
Ethyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate: This compound features a similar pyrido ring system but differs in the position of the nitrogen atoms and the presence of a pyrazine ring.
tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate: This compound has a similar pyrimidine core but includes additional chloro substituents and a tert-butyl ester group.
属性
分子式 |
C13H18ClN3O2 |
|---|---|
分子量 |
283.75 g/mol |
IUPAC 名称 |
ethyl 4-(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)butanoate |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-19-12(18)4-3-6-17-7-5-11-10(9-17)8-15-13(14)16-11/h8H,2-7,9H2,1H3 |
InChI 键 |
IBRKPPLHBCDFDV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCN1CCC2=NC(=NC=C2C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



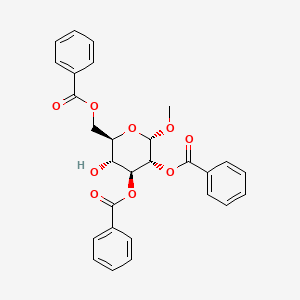

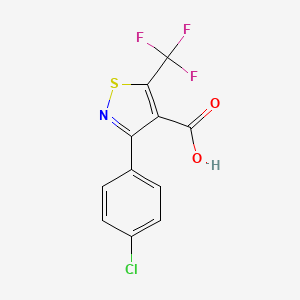
![6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13053824.png)
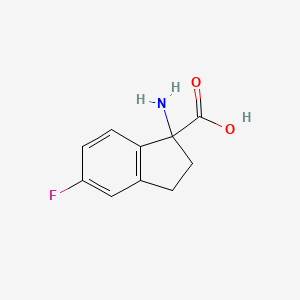

![(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053860.png)
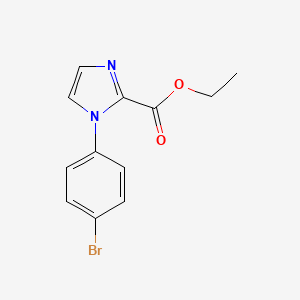
![6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13053871.png)
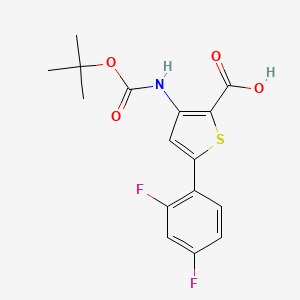
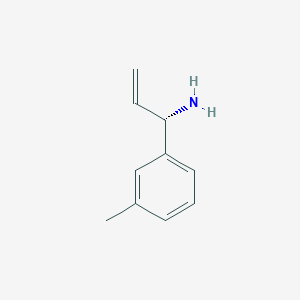
![Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)

